(2-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
(2-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C20H19ClF2N4O and its molecular weight is 404.85. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Evaluations and Antimicrobial Activities
A significant body of research has focused on the pharmacological properties and antimicrobial activities of compounds structurally related to "(2-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride." For instance, the antimycobacterial activity of fluorinated benzothiazolo imidazole compounds highlights the potential of fluoro-substituted molecules in combating bacterial infections, with specific compounds demonstrating promising anti-microbial properties (Sathe et al., 2011). Similarly, the synthesis and antimicrobial activity of new pyridine derivatives further underscore the relevance of fluorophenyl compounds in developing novel antimicrobial agents, offering a potential pathway for the creation of new drugs to treat resistant strains of bacteria and fungi (Patel et al., 2011).
Material Science and Corrosion Inhibition
Research into the inhibition of corrosion in metallic materials has also benefited from the investigation into fluorophenyl compounds. The study on the inhibitive effect of organic inhibitors on the corrosion of mild steel in an acidic medium showcases how derivatives of fluorophenyl methanone can significantly enhance corrosion resistance, offering valuable insights into protective measures for industrial materials (Singaravelu et al., 2022).
Synthesis and Chemical Analysis
The field of synthetic chemistry has explored the preparation and structural analysis of compounds akin to "this compound," with studies detailing the synthesis and structural exploration of novel bioactive heterocycles. For example, the synthesis, structural exploration, and Hirshfeld surface analysis of novel bioactive heterocycles, such as fluorobenzoxazoles, reveal the complex interplay of molecular structures and their potential bioactive properties (Prasad et al., 2018).
Optical and Luminescent Materials
Moreover, the development of luminescent materials has seen contributions from research on fluorophenyl-based compounds. The synthesis of low-cost emitters with large Stokes' shifts demonstrates how derivatives of 1,3-diarylated imidazo[1,5-a]pyridines, related in structure to the compound , can be utilized to create luminescent materials with significant applications in display technologies and optical sensors (Volpi et al., 2017).
Mechanism of Action
Target of Action
The primary targets of (2-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs by the compound affects the nucleotide synthesis and regulation of adenosine function, which are the primary roles of ENTs . .
Result of Action
The molecular and cellular effects of the compound’s action involve the inhibition of ENTs, which leads to a decrease in the uptake of uridine . This could potentially affect the nucleotide synthesis and regulation of adenosine function.
properties
IUPAC Name |
(2-fluorophenyl)-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O.ClH/c21-16-6-2-1-5-15(16)19(27)24-11-13-25(14-12-24)20-23-9-10-26(20)18-8-4-3-7-17(18)22;/h1-10H,11-14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCDLKBJWNEJKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN2C3=CC=CC=C3F)C(=O)C4=CC=CC=C4F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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